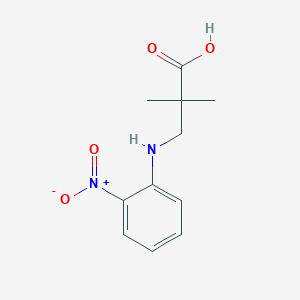

2,2-Dimethyl-3-(2-nitroanilino)propanoic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(2-nitroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,10(14)15)7-12-8-5-3-4-6-9(8)13(16)17/h3-6,12H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUFPXJUKXAKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid typically involves the nitration of aniline derivatives followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:

Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitroaniline.

Alkylation: The 2-nitroaniline is then alkylated with 2,2-dimethylpropanoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-nitroanilino)propanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Reduction: The major product is 2,2-Dimethyl-3-(2-aminoanilino)propanoic acid.

Substitution: Depending on the substituent introduced, various halogenated or sulfonated derivatives can be formed.

Scientific Research Applications

2,2-Dimethyl-3-(2-nitroanilino)propanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs in the Propanoic Acid Family

Key structural analogs differ in substituent positions, nitro group count, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position Effects: The 2-nitroanilino group in the target compound vs. the 4-nitrophenyl group in ’s analog alters electronic effects. The ortho-nitro substitution may reduce solubility compared to para-nitro derivatives due to steric hindrance . Dual nitro groups (e.g., 2,4-dinitroanilino in ) increase electron-withdrawing effects, lowering pKa and enhancing acidity compared to mono-nitro analogs.

Functional Group Modifications: The β-amino group in 3-amino-3-(2-nitrophenyl)propanoic acid introduces hydrogen-bonding capacity, contrasting with the secondary amine in the target compound. Halogenation (e.g., 2,3-dibromo-3-(2-nitrophenyl)propanoic acid ) significantly increases molecular weight (up to 329.99 g/mol) and alters lipophilicity.

Biological Activity: Chlorinated 3-phenylpropanoic acids (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity against E. coli and S. aureus. The target compound’s nitro group may confer similar bioactivity but with reduced membrane permeability compared to chloro derivatives. NSAID-like propanoic acids (e.g., ibuprofen ) share the carboxylic acid moiety but lack nitro groups, suggesting divergent pharmacological targets.

Physicochemical Properties

- Solubility: Propanoic acid derivatives with nitro groups generally exhibit low water solubility (<50 mg/L at 25°C), as seen in NSAIDs like diclofenac (33 mg/L) .

- Acidity: The 2-nitroanilino group lowers the pKa of the carboxylic acid compared to non-nitrated analogs (e.g., naproxen, pKa ~4.2) .

Biological Activity

2,2-Dimethyl-3-(2-nitroanilino)propanoic acid is an organic compound notable for its unique structure, which features a propanoic acid backbone with dimethyl and nitroaniline substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

- Molecular Formula: C12H14N2O4

- Molecular Weight: 246.25 g/mol

- Structure: The presence of a nitro group enhances its reactivity and interaction with biological targets, making it a candidate for drug development.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Enzyme Modulation

The compound acts as a modulator of enzyme activity. Its nitro group can participate in hydrogen bonding and ionic interactions, influencing receptor binding and activity modulation. This characteristic makes it a valuable candidate for further investigation in drug design.

Research Findings

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | Demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cell cultures. |

| Anti-inflammatory Study | Found that treatment with the compound decreased levels of TNF-alpha and IL-6 in activated macrophages. |

| Enzyme Interaction Study | Showed that the compound inhibited specific enzymes involved in inflammatory pathways, suggesting therapeutic potential. |

Case Studies

-

Case Study 1: Anti-inflammatory Activity

- Objective: To evaluate the anti-inflammatory effects of this compound in animal models.

- Method: Mice were treated with the compound before inducing inflammation.

- Results: Significant reduction in paw edema was observed compared to control groups.

-

Case Study 2: Antioxidant Efficacy

- Objective: Assess the antioxidant capacity using DPPH radical scavenging assay.

- Method: Various concentrations of the compound were tested against DPPH radicals.

- Results: The compound showed a dose-dependent reduction in DPPH radical levels, indicating strong antioxidant properties.

Applications

Due to its biological activities, this compound has potential applications in:

- Pharmaceutical Development: As a lead compound for developing anti-inflammatory and antioxidant drugs.

- Agricultural Chemistry: Its properties may be explored for developing agrochemicals that mitigate oxidative stress in plants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-(2-nitroanilino)propanoic acid, and how do reaction conditions influence product purity?

- Methodology : Optimize via nitroaniline coupling with dimethylpropanoic acid derivatives. Use KMnO₄ or CrO₃ for controlled oxidation to avoid over-oxidation of the nitro group . Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Key Variables : pH (5–7), temperature (60–80°C), and solvent polarity (DMF or THF). Excess nitroaniline (1.2 eq) improves yield but requires careful quenching to prevent byproducts .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- NMR Analysis :

- ¹H NMR : Look for a singlet at δ 1.4–1.6 ppm (dimethyl groups) and aromatic protons (δ 7.2–8.1 ppm, doublets from nitroaniline).

- ¹³C NMR : Carboxylic acid C=O at δ 170–175 ppm; nitro group deshields adjacent carbons (δ 140–150 ppm) .

- IR : Strong C=O stretch at 1700–1720 cm⁻¹ and NO₂ asymmetric stretch at 1520–1550 cm⁻¹ .

Q. What strategies stabilize the compound during storage to prevent nitro group reduction or carboxylic acid dimerization?

- Store under argon at –20°C in amber vials. Avoid aqueous buffers (risk of hydrolysis). Use lyophilization for long-term storage .

- Stability Testing : Monitor via TLC (Rf shift) and UV-Vis (λmax ~270 nm for nitro group) over 30 days .

Advanced Research Questions

Q. How do steric effects from the dimethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The dimethyl group hinders SN2 pathways , favoring SN1 (carbocation intermediate) in polar solvents. Confirm via kinetic studies (rate vs. [Nu⁻]) and DFT calculations (e.g., Gaussian, B3LYP/6-31G*) .

- Experimental Design : Compare reaction rates with/without dimethyl substitution using LC-MS to track intermediates .

Q. What contradictions exist in reported thermodynamic data (e.g., ΔH, ΔG) for nitroaniline derivatives, and how can they be resolved?

- Data Conflicts : Discrepancies in ΔH of dimerization (e.g., –21°C melting point vs. computational predictions). Reconcile by standardizing calorimetry conditions (DSC, 5°C/min heating rate) and validating with ion clustering data (CIDC methods) .

- Statistical Analysis : Apply multivariate regression to isolate solvent polarity and steric effects .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Protocol :

Docking Studies : Use AutoDock Vina with PDB structures (e.g., nitroreductases).

MD Simulations : GROMACS, 100 ns runs to assess binding stability (RMSD <2 Å).

MM-PBSA : Calculate ΔGbinding .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.